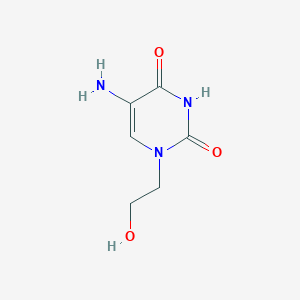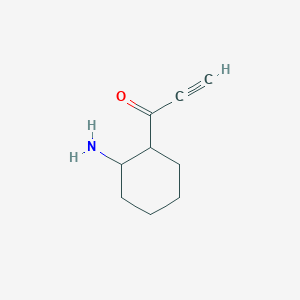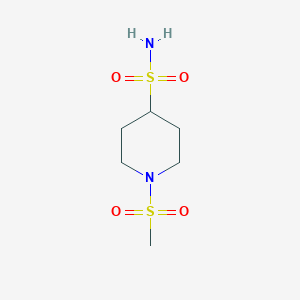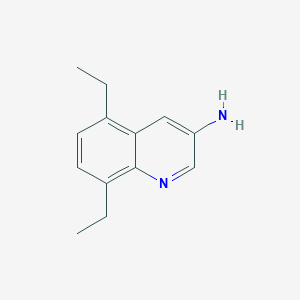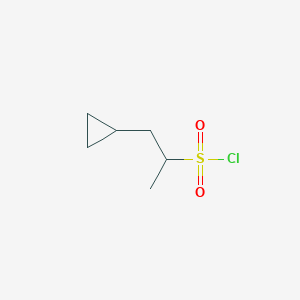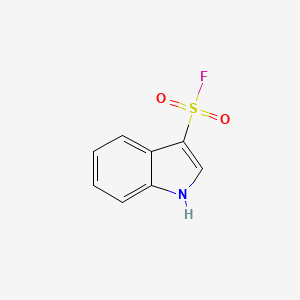
4,4,4-Trifluoro-3-(methylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-(methylamino)butanamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications It is characterized by the presence of trifluoromethyl and methylamino groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(methylamino)butanamide typically involves the reaction of 4,4,4-trifluoro-3-oxobutanamide with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4,4,4-Trifluoro-3-oxobutanamide+Methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4,4-trifluoro-3-oxobutanamide, while reduction could produce 4,4,4-trifluoro-3-(methylamino)butanol.
Scientific Research Applications
4,4,4-Trifluoro-3-(methylamino)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-oxobutanamide
- 4,4,4-Trifluoro-3-(ethylamino)butanamide
- 4,4,4-Trifluoro-3-(dimethylamino)butanamide
Uniqueness
4,4,4-Trifluoro-3-(methylamino)butanamide is unique due to the presence of both trifluoromethyl and methylamino groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylamino group provides opportunities for hydrogen bonding and electrostatic interactions. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H9F3N2O |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(methylamino)butanamide |
InChI |
InChI=1S/C5H9F3N2O/c1-10-3(2-4(9)11)5(6,7)8/h3,10H,2H2,1H3,(H2,9,11) |
InChI Key |
FRSVBXSYZSVJSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



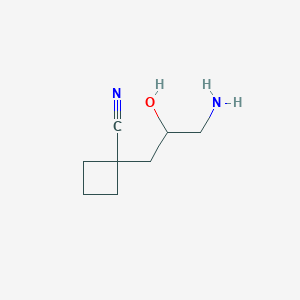

![tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate](/img/structure/B13215144.png)
![2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13215145.png)

